molecular formula C17H17N3O5S B2410846 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide CAS No. 899735-27-4

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide

Cat. No.: B2410846
CAS No.: 899735-27-4
M. Wt: 375.4
InChI Key: LLIQMCDEIMDLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide is a synthetic small molecule with the CAS registry number 899735-27-4 . Its molecular formula is C17H17N3O5S, and it has a molecular weight of approximately 375.4 g/mol . This compound is part of a class of chemicals that incorporate both a benzamide and a sulfonamide functional group, a structure often explored in medicinal chemistry for its potential to interact with various biological targets. The presence of both furan and isoxazole heterocycles in its structure further makes it a complex and interesting scaffold for chemical and pharmacological research . As a reference standard, this compound is valuable for method development and analytical studies. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-12-10-16(19-25-12)18-17(21)13-5-7-15(8-6-13)26(22,23)20(2)11-14-4-3-9-24-14/h3-10H,11H2,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIQMCDEIMDLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S with a molecular weight of approximately 365.40 g/mol. The structure features a furan moiety, a sulfamoyl group, and an isoxazole ring, which are critical for its biological activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structural features have been shown to interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurotransmission.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds have demonstrated activity against Mycobacterium tuberculosis, with some achieving IC50 values as low as 1.35 μM, indicating strong potential as anti-tubercular agents.

Anticancer Activity

Studies have shown that compounds containing the sulfamoyl group can inhibit tumor growth in various cancer cell lines. A notable study reported that a related compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may influence neuropharmacological pathways. Similar compounds have been evaluated for their effects on neurotransmitter systems, particularly in models assessing anxiety and depression. For instance, a study using zebrafish models indicated alterations in behavior consistent with anxiolytic effects when treated with structurally similar benzamide derivatives .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various sulfamoyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior activity compared to standard antibiotics .
  • Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptosis markers, highlighting its potential as an anticancer agent .

Data Summary Table

PropertyValue
Molecular FormulaC16H19N3O4S
Molecular Weight365.40 g/mol
Antimicrobial IC50 (Mycobacterium tuberculosis)1.35 μM
Cancer Cell Viability ReductionSignificant at 10 μM
Neuropharmacological EffectsAnxiolytic-like behavior observed

Scientific Research Applications

Drug Development

The compound is primarily investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Antiviral Activity

Recent studies have highlighted the compound's potential in antiviral applications, particularly against SARS-CoV-2. Similar compounds have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. For instance, derivatives with structural similarities exhibited IC50 values as low as 1.57 μM against Mpro, indicating strong inhibitory effects .

Antimicrobial Properties

Compounds similar to 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide have shown significant antimicrobial activity. For example, some derivatives demonstrated activity against Mycobacterium tuberculosis, with IC50 values reaching as low as 1.35 μM . This suggests that the compound could serve as a lead structure for developing new anti-tubercular agents.

Enzyme Inhibition

The compound may function by inhibiting specific enzymes involved in disease processes. For instance, the structural features of the compound suggest it could act as a reversible covalent inhibitor of proteases, which are often key targets in drug design .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the furan and isoxazole moieties can significantly influence biological activity. This knowledge can guide the synthesis of more potent derivatives .

Synthetic Routes

The synthesis of this compound involves several steps:

  • Formation of Furan Intermediate : Reaction of furan-2-carbaldehyde with a methylating agent.
  • Sulfamoylation : Introduction of the sulfamoyl group using sulfamoyl chloride under basic conditions.
  • Coupling Reaction : The final step involves coupling the sulfamoyl intermediate with a suitable benzoic acid derivative using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTargetIC50 Value (μM)Reference
Compound AAntiviralSARS-CoV-2 Mpro1.57
Compound BAntimicrobialMycobacterium tuberculosis1.35
Compound CEnzyme InhibitionProtease10.76

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via sulfonamide coupling reactions. A validated approach involves reacting a sulfonyl chloride intermediate with 5-methylisoxazol-3-amine under basic conditions (e.g., pyridine or triethylamine) . For the furan-2-ylmethyl-methylamine moiety, reductive amination or nucleophilic substitution may be employed. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol . Purity (>95%) should be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in DMSO/EtOH. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) is recommended. SHELXL (via the SHELX suite) is widely used for refinement, leveraging its robust algorithms for handling hydrogen bonding and disorder . Hydrogen atoms are typically added geometrically and refined using a riding model .

Q. What spectroscopic techniques are critical for characterizing this sulfonamide derivative?

  • Methodology :

  • IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm), isoxazole methyl groups (δ 2.1–2.3 ppm), and furan protons (δ 6.2–7.4 ppm). ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and sulfonamide (SO₂, ~55 ppm) carbons .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces, which correlate with reactivity and binding affinity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., bacterial enolase or COX-2). Parameterize the sulfonamide and furan groups for hydrogen bonding and π-π interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets (e.g., RMSD < 2 Å) .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

  • Methodology :

  • Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) and LPS-induced inflammation models (RAW264.7 macrophages) .
  • Selectivity profiling : Compare IC₅₀ values across targets (e.g., COX-2 inhibition vs. PFOR enzyme disruption) to identify off-target effects .
  • Structural analogs : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate pharmacophores responsible for specific activities .

Q. How does the compound’s photostability impact its applicability in long-term studies?

  • Methodology :

  • UV-vis spectroscopy : Monitor degradation under UV light (λ = 254 nm) in PBS (pH 7.4) over 72 hours. Calculate half-life (t₁/₂) using first-order kinetics .
  • LC-MS : Identify photodegradation products (e.g., sulfonic acid derivatives) and propose degradation pathways .
  • Stabilization : Add antioxidants (e.g., BHT) or encapsulate in PLGA nanoparticles to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.